molecular formula C8H8N4 B1354479 6-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 681004-51-3

6-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B1354479
CAS No.: 681004-51-3
M. Wt: 160.18 g/mol
InChI Key: UFWXRIGFDXKOQI-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridin-3-amine is an organic compound with the molecular formula C8H8N4 It is a heterocyclic compound that contains both an imidazole ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

6-(1H-imidazol-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, this compound has been shown to inhibit certain kinases, which can affect signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with imidazole under specific conditions. The

Properties

IUPAC Name

6-imidazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXRIGFDXKOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438822
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681004-51-3
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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